2-Benzoxazolinethione, 5-(trifluoromethyl)-

Descripción general

Descripción

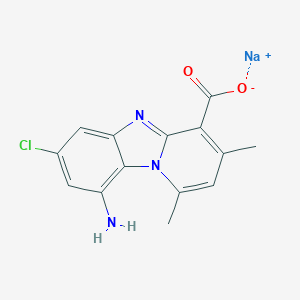

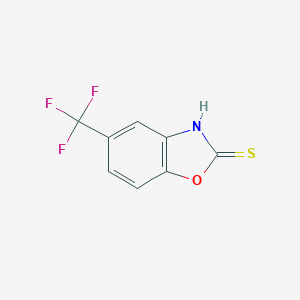

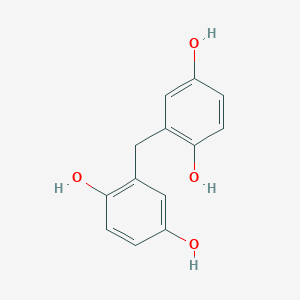

2-Benzoxazolinethione, 5-(trifluoromethyl)-, is a chemical compound belonging to the class of organic compounds known as benzoxazolinones. These compounds are characterized by a benzene ring fused to an oxazoline ring containing a sulfur atom. The presence of a trifluoromethyl group at the 5-position significantly affects its chemical behavior and properties.

Synthesis Analysis

The synthesis of benzoxazolinone derivatives, including those with trifluoromethyl groups, typically involves the condensation of 2-hydroxyanilines with carboxylic acids or their derivatives in the presence of a dehydrating agent. One efficient method for synthesizing fluorinated benzoxazolines involves gallium(III) triflate-mediated condensation-cyclization under mild conditions, which favors the formation of the five-membered heterocycles over seven-membered ones due to the introduction of fluorine atoms (Prakash et al., 2007).

Aplicaciones Científicas De Investigación

Plant Defense Metabolites and Antimicrobial Activity

Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites produced by plants, particularly within the Poaceae family, which includes important crops like maize and wheat. These compounds play a role in allelopathy and defense against biological threats. The antimicrobial activity of these compounds, particularly the synthetic derivatives of the 1,4-benzoxazin-3-one backbone, suggests potential as scaffolds for new antimicrobial agents. Synthetic derivatives have shown potent activity against pathogenic fungi and bacteria, highlighting their significance in developing new antimicrobial strategies (de Bruijn, Gruppen, & Vincken, 2018).

Analytical Methods for Antioxidant Activity

Understanding the antioxidant activity of various compounds is critical in several fields, including food engineering and pharmaceuticals. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests have been applied to assess the antioxidant capacity of complex samples. These methods, based on chemical reactions and spectrophotometry, help in evaluating the kinetics or equilibrium state of antioxidant activities, providing insights into the potential health benefits of antioxidants, including those related to benzoxazolinethione derivatives (Munteanu & Apetrei, 2021).

Supramolecular Chemistry Applications

Benzoxazolinethione and its derivatives also find applications in supramolecular chemistry. For instance, benzene-1,3,5-tricarboxamides (BTAs) are structurally simple yet offer a wide range of functionalities, making them a versatile building block in nanotechnology, polymer processing, and biomedical applications. Their ability to self-assemble into one-dimensional structures stabilized by hydrogen bonding showcases the adaptability of BTAs in creating sophisticated materials for various scientific purposes (Cantekin, de Greef, & Palmans, 2012).

Environmental Remediation

The degradation of environmental pollutants through enzymatic processes is another area where related compounds are studied. Enzymes, in the presence of redox mediators, can degrade or transform recalcitrant compounds found in wastewater from industries, highlighting the potential of these compounds in enhancing the efficiency of environmental remediation efforts (Husain & Husain, 2007).

Mecanismo De Acción

Target of Action

2-Benzoxazolinethione, 5-(trifluoromethyl)- primarily targets microbial enzymes, particularly those involved in essential cellular processes. One of the key targets is the cytoplasmic leucyl-tRNA synthetase (LeuRS) in microorganisms such as Candida albicans . LeuRS is crucial for protein synthesis, as it catalyzes the attachment of leucine to its corresponding tRNA.

Mode of Action

The compound interacts with its target by binding to the active site of LeuRS, inhibiting its function. This binding prevents the proper synthesis of leucyl-tRNA, thereby disrupting protein synthesis . The inhibition of LeuRS leads to a halt in the production of essential proteins, which is detrimental to the survival and proliferation of the microorganism.

Biochemical Pathways

The inhibition of LeuRS affects the protein synthesis pathway. By blocking the formation of leucyl-tRNA, the compound disrupts the elongation phase of protein synthesis. This leads to a cascade of downstream effects, including the accumulation of uncharged tRNAs and the activation of stress response pathways. The disruption of protein synthesis ultimately results in cellular stress and apoptosis in the target microorganisms .

Pharmacokinetics

The pharmacokinetics of 2-Benzoxazolinethione, 5-(trifluoromethyl)- involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream and distributed to various tissues, including the site of infection. It undergoes metabolic transformation in the liver, where it is converted into active metabolites. These metabolites are then excreted primarily through the kidneys. The compound’s bioavailability is influenced by its chemical stability and the efficiency of its metabolic conversion .

Result of Action

At the molecular level, the inhibition of LeuRS by 2-Benzoxazolinethione, 5-(trifluoromethyl)- leads to a significant reduction in protein synthesis. This results in the accumulation of misfolded proteins and the activation of cellular stress responses. At the cellular level, the compound induces apoptosis in the target microorganisms, effectively reducing their viability and proliferation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-Benzoxazolinethione, 5-(trifluoromethyl)-. For instance, the compound’s stability may decrease in highly acidic or basic environments, reducing its efficacy. Additionally, interactions with other medications or compounds present in the environment can affect its bioavailability and overall effectiveness .

: Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid

Safety and Hazards

Direcciones Futuras

As for future directions, the synthesis method involving the condensation of diamines or amino (thio)phenols with CF3CN could be further optimized or modified . Additionally, the potential biological activities of “2-Benzoxazolinethione, 5-(trifluoromethyl)-” and related compounds could be further explored in various applications.

Propiedades

IUPAC Name |

5-(trifluoromethyl)-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NOS/c9-8(10,11)4-1-2-6-5(3-4)12-7(14)13-6/h1-3H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQRNNRGEFJOFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158765 | |

| Record name | 2-Benzoxazolinethione, 5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13451-80-4 | |

| Record name | 5-(Trifluoromethyl)-2(3H)-benzoxazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13451-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzoxazolinethione, 5-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013451804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoxazolinethione, 5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3R,5R,6S,7S,11S)-6-Hydroxy-3-methyl-8-methylidene-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B80607.png)

![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)